molecular formula C18H15F2NO2 B1628984 4-Cyano-3,5-difluorophenyl 4-butyl-benzoate CAS No. 337367-02-9

4-Cyano-3,5-difluorophenyl 4-butyl-benzoate

Cat. No.: B1628984
CAS No.: 337367-02-9
M. Wt: 315.3 g/mol
InChI Key: RKFGAIDQESUWRP-UHFFFAOYSA-N
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Description

4-Cyano-3,5-difluorophenyl 4-pentylbenzoate (CAS RN: 123843-69-6) is a halogenated aromatic ester with the molecular formula C₁₉H₁₇F₂NO₂ and a molecular weight of 329.35 g/mol . It features:

  • A 4-cyano-3,5-difluorophenyl group, providing strong electron-withdrawing properties and steric effects.
  • A 4-pentylbenzoate moiety, contributing to liquid crystalline behavior due to its flexible alkyl chain.

This compound is commercially available as a white-to-light yellow crystalline powder with >98% purity . It is utilized in organic electronics and liquid crystal displays (LCDs) due to its mesogenic properties and stability .

Properties

IUPAC Name

(4-cyano-3,5-difluorophenyl) 4-butylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO2/c1-2-3-4-12-5-7-13(8-6-12)18(22)23-14-9-16(19)15(11-21)17(20)10-14/h5-10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFGAIDQESUWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C(=C2)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610962
Record name 4-Cyano-3,5-difluorophenyl 4-butylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337367-02-9
Record name 4-Cyano-3,5-difluorophenyl 4-butylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=337367-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyano-3,5-difluorophenyl 4-butylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Coupling of Acid and Phenol Precursors

The primary synthetic route involves esterification between 4-butylbenzoic acid and 4-cyano-3,5-difluorophenol under carbodiimide-mediated conditions:

Reactants

  • 4-Butylbenzoic acid
  • 4-Cyano-3,5-difluorophenol

Reagents

  • Dicyclohexylcarbodiimide (DCC) : Carboxylic acid activator (0.5–1.5 eq)
  • 4-Dimethylaminopyridine (DMAP) : Nucleophilic catalyst (0.1–0.3 eq)

Conditions

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: 0°C → room temperature (RT), 12–24 hours
  • Workup: Sequential washes with 1M HCl, saturated NaHCO₃, and brine

Mechanistic Insights
DCC converts the carboxylic acid to an reactive O-acylisourea intermediate, which undergoes nucleophilic attack by the phenolic oxygen (Figure 1). DMAP accelerates acyl transfer by stabilizing the transition state through π-π interactions.

Yield Optimization Data

Parameter Range Tested Optimal Value Yield Impact
DCC Equivalents 0.8–1.5 eq 1.2 eq +18%
DMAP Loading 0.05–0.3 eq 0.2 eq +12%
Reaction Time (h) 6–36 18 +9%

Alternative Phenol Synthesis Pathways

Cyanation of Fluorinated Benzaldehyde Derivatives

When 4-cyano-3,5-difluorophenol is unavailable, a three-step synthesis from 3,5-difluoro-4-hydroxybenzaldehyde may be employed:

Step 1: Formylation

  • Substrate : 4-Butylbenzoic acid phenyl ester
  • Reagents : Paraformaldehyde, MgCl₂, Et₃N
  • Conditions : DCM, 60°C, 12 h

Step 2: Aldehyde → Nitrile Conversion

  • Reagents : NH₂OH·HCl, ClCH₂COCl
  • Conditions : DMF/CH₃CN (4:1), 80°C, 2 h
  • Yield : 42% over two steps

Step 3: Phenol Regeneration

  • Reagents : NaOH/THF (1:3 v/v)
  • Conditions : 60°C, 0.5 h

Comparative Analysis of Esterification Catalysts

Table 2: Catalyst Performance in Model Reactions

Catalyst System Solvent Time (h) Yield (%) Purity (HPLC)
DCC/DMAP DCM 18 78 95.2
EDCI/HOBt THF 24 65 91.8
HATU/DIPEA DMF 6 82 93.4
Mitsunobu (DEAD/PPh₃) Toluene 48 58 88.6

Key findings:

  • HATU systems show faster kinetics but require costly reagents
  • Mitsunobu conditions suffer from phosphine oxide byproducts
  • DCC/DMAP remains optimal for scalability and cost-effectiveness

Solvent Effects on Reaction Kinetics

Figure 2: Initial Rate vs. Solvent Polarity

  • Non-polar solvents (Toluene, 0.099): 0.12 mM/min
  • Chlorinated (DCM, 0.309): 0.28 mM/min
  • Ethers (THF, 0.207): 0.31 mM/min
  • Amides (DMF, 0.404): 0.19 mM/min

THF provides optimal balance between reactant solubility and transition state stabilization through moderate polarity.

Large-Scale Production Considerations

Workflow for Kilo-Lab Synthesis

  • Charge Sequence :

    • Dissolve 4-butylbenzoic acid (1.0 eq) in THF (5 vol)
    • Add DCC (1.2 eq) at 0°C
    • After 30 min, introduce DMAP (0.2 eq) and phenol (1.05 eq)
  • Temperature Control :

    • Maintain <30°C during exothermic coupling phase
  • Byproduct Management :

    • Filter dicyclohexylurea (DCU) through celite bed
    • Implement aqueous wash cascade (HCl → NaHCO₃ → brine)
  • Crystallization :

    • Use heptane/EtOAc (3:1) for recrystallization
    • Isolate yield: 72–75% on 2 kg scale

Emerging Methodologies

Continuous Flow Approaches

  • Microreactor Design :
    • Channel dimensions: 500 μm ID
    • Residence time: 8.5 min
    • Productivity: 12 g/h vs. 2.3 g/h batch

Enzymatic Esterification

  • Candida antarctica Lipase B :
    • Solvent-free, 50°C
    • Conversion: 68% at 24 h
    • Challenges: Nitrile group tolerance

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Products Mechanistic Notes
Acidic Hydrolysis (H⁺)Concentrated HCl/H₂SO₄, H₂O4-butylbenzoic acid + 4-cyano-3,5-difluorophenolProtonation of carbonyl oxygen enhances electrophilicity.
Basic Hydrolysis (OH⁻)NaOH/KOH, aqueous ethanolSodium/potassium 4-butylbenzoate + 4-cyano-3,5-difluorophenolNucleophilic acyl substitution via hydroxide attack.

Kinetic Considerations : Electron-withdrawing cyano and fluorine groups increase the ester's susceptibility to hydrolysis compared to unsubstituted analogs .

Nucleophilic Aromatic Substitution (SNAr)

Fluorine atoms at the 3- and 5-positions participate in SNAr reactions due to activation by the para-cyano group:

Nucleophile Conditions Product Yield/Selectivity
AmmoniaNH₃, CuCl₂, 150°C, sealed tube4-cyano-3-amino-5-fluorophenyl 4-butylbenzoateRegioselectivity favors 3-F substitution.
ThiophenolPhSH, K₂CO₃, DMF, 80°C4-cyano-3-(phenylthio)-5-fluorophenyl 4-butylbenzoateSteric hindrance limits bis-substitution.

Electronic Effects : The cyano group (-CN) at position 4 enhances ring electrophilicity by -I and -M effects, facilitating SNAr at positions 3 and 5 .

Cyano Group Transformations

The cyano group undergoes reduction and hydrolysis:

Reduction to Amine

Reducing Agent Conditions Product Side Reactions
LiAlH₄Anhydrous ether, 0°C→RT4-amino-3,5-difluorophenyl 4-butylbenzoateOver-reduction of ester avoided at low T.
H₂/Pd-CEthanol, 50 psi, 60°CPartially reduced intermediatesCompetitive hydrogenolysis of ester observed.

Hydrolysis to Carboxylic Acid

Conditions Reagents Product Byproducts
Strong Acid (H₂SO₄)H₂SO₄ (50%), reflux4-carboxy-3,5-difluorophenyl 4-butylbenzoateEster hydrolysis concurrent with nitrile hydrolysis.
Alkaline H₂O₂NaOH, H₂O₂, 70°CSame as abovePeroxy intermediates detected spectroscopically .

Transesterification

The butyl ester undergoes exchange with alcohols under catalytic conditions:

Alcohol Catalyst Conditions Product Equilibrium Yield
MethanolH₂SO₄ (cat.)Reflux, 12 hMethyl 4-cyano-3,5-difluorophenyl benzoate78%
Benzyl alcoholTi(OiPr)₄ (cat.)Toluene, 110°C, 8 hBenzyl 4-cyano-3,5-difluorophenyl benzoate65%

Steric Effects : Bulkier alcohols (e.g., tert-butanol) show <30% conversion due to steric hindrance .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition thresholds:

  • Onset : 248°C (N₂ atmosphere)

  • Major Pathway : Cleavage of ester bond → 4-butylbenzoic acid + volatile cyanodifluorophenol derivatives .

Phase transitions observed via differential scanning calorimetry (DSC):

  • Glass Transition (Tg) : -12°C

  • Crystallization Exotherm : 98°C (ΔH = -45 J/g)

Comparative Reactivity with Structural Analogs

Compound Reactivity Difference
4-Cyano-3-fluorophenyl 4-butylbenzoate 20% slower hydrolysis due to reduced electron withdrawal (one F vs. two F).
4-Cyano-3,5-dichlorophenyl 4-butylbenzoate3x faster SNAr with amines (Cl⁻ better leaving group than F⁻).

Scientific Research Applications

4-Cyano-3,5-difluorophenyl 4-butyl-benzoate is an aromatic ester with a cyano group and two fluorine atoms on the phenyl ring, having the molecular formula C18H15F2NO2C_{18}H_{15}F_2NO_2. It has a molecular weight of approximately 315.319 g/mol. This compound is intended for research purposes, finding applications across various scientific and industrial fields.

Scientific Research Applications

4-Cyano-3,5-difluorophenyl 4-butyl-benzoate is used in various scientific research fields:

  • Chemistry It serves as a building block for synthesizing more complex molecules.
  • Industry It is used in developing advanced materials and coatings due to its unique chemical properties.
  • Herbicide Research Esters of 4-cyano-3,4-diphenylbutanoic acids, and 4-cyano-3-phenyl-4-heteroarylbutanoic acid (esters) are used as herbicides .

Interaction Studies

Interaction studies often focus on its reactivity with various nucleophiles or electrophiles. The presence of both cyano and difluoro groups makes it an interesting subject:

  • For studying enzyme interactions.
  • Protein-ligand binding.

Similar Compounds

CompoundStructural Features
4-Cyano-3,5-difluorophenyl 4-propyl-benzoateSimilar structure with a propyl group
4-Cyano-3,5-difluorophenyl 4-pentyl-benzoateSimilar structure with a pentyl group

The presence of both cyano and fluorine groups in these compounds enhances their potential for forming strong interactions with biological targets, making them valuable in various research applications.

Case Studies

  • Potassium Channel Modulation: Research indicates that 4-Cyano-3,5-difluorophenyl 4-propyl-benzoate can modulate KV7 potassium channels, making it a potential candidate for pain management therapies. The compound enhances potassium ion flow through these channels, which is crucial for neuronal excitability regulation and could lead to new treatments for neuropathic pain without the adverse effects commonly associated with existing medications.
  • Enzyme Interaction: Investigations suggest that 4-Cyano-3,5-difluorophenyl 4-propyl-benzoate can inhibit certain metabolic processes by binding competitively to enzyme active sites. This inhibition could potentially alter drug metabolism and efficacy, highlighting the need for further pharmacokinetic studies to understand its implications fully.

Mechanism of Action

Comparison with Similar Compounds

Substituent Variation: Fluorine vs. Chlorine

Compound Name Substituents Molecular Weight (g/mol) Key Properties References
4-Cyano-3,5-difluorophenyl 4-pentylbenzoate 3,5-F; 4-CN 329.35 High thermal stability; mesophase range suitable for LCDs
3,5-Dichlorophenyl 4-methylbenzoate 3,5-Cl; no CN 285.14 Lower melting point (~100–120°C); reduced polarity

Key Findings :

  • Fluorine substituents enhance thermal stability and dielectric anisotropy compared to chlorine .
  • The cyano group (-CN) increases molecular polarity, improving alignment in electric fields for LCD applications .

Alkyl Chain Length and Saturation

Compound Name Alkyl Chain Molecular Weight (g/mol) Boiling Point (°C) Applications References
4-Cyano-3,5-difluorophenyl 4-pentylbenzoate C₅H₁₁ (saturated) 329.35 426.8 High-performance LCDs
4-Cyanophenyl 4-heptylbenzoate C₇H₁₅ (saturated) 325.39 N/A Broad mesophase range
4-Cyano-3,5-difluorophenyl 4-(but-3-en-1-yl)benzoate C₄H₇ (unsaturated) 313.30 211.9 Lower thermal stability

Key Findings :

  • Longer alkyl chains (e.g., heptyl) extend mesophase ranges but reduce clearing temperatures .
  • Unsaturated chains (e.g., butenyl) lower melting points and stability due to reduced molecular rigidity .

Core Structure Modifications

Compound Name Core Structure Molecular Weight (g/mol) Notable Properties References
4-Cyano-3,5-difluorophenyl 4-pentylbenzoate Benzene 329.35 Planar structure; high anisotropy
trans-4-Cyano-3,5-difluorophenyl 4-propylcyclohexanecarboxylate Cyclohexane 307.34 Improved solubility; lower viscosity

Key Findings :

  • Cyclohexane cores enhance solubility in organic solvents but reduce dielectric anisotropy compared to benzene .
  • Benzene-based derivatives are preferred for high-resolution displays due to superior optical properties .

Research and Application Insights

  • Liquid Crystal Applications: The pentyl chain in 4-cyano-3,5-difluorophenyl 4-pentylbenzoate optimizes the balance between flexibility and rigidity, making it ideal for twisted nematic (TN) and in-plane switching (IPS) LCDs .
  • Electronic Devices: Copper(II) complexes of similar cyano-fluorophenyl esters are patented for use in organic light-emitting diodes (OLEDs) due to their charge-transport properties .
  • Discontinued Analogues: Derivatives like 4-cyano-3,5-difluorophenyl (trans)-4-propylcyclohexanecarboxylate (CAS 170447-78-6) were discontinued, likely due to synthesis challenges or inferior performance .

Biological Activity

4-Cyano-3,5-difluorophenyl 4-butyl-benzoate is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of 4-Cyano-3,5-difluorophenyl 4-butyl-benzoate is C18H17F2NO2C_{18}H_{17}F_2NO_2. The compound features a cyano group and two fluorine atoms on the phenyl ring, which contribute to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that 4-Cyano-3,5-difluorophenyl 4-butyl-benzoate exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The presence of the cyano and difluorophenyl groups enhances its interaction with microbial cell membranes, disrupting their integrity and function .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. The mechanism involves the modulation of enzyme activities related to cell proliferation and survival, potentially making it a candidate for further drug development in cancer therapy .

The biological activity of 4-Cyano-3,5-difluorophenyl 4-butyl-benzoate can be attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The cyano and fluorine groups can form strong interactions with active sites on enzymes, influencing their activity and stability.
  • Cell Signaling : The compound may modulate cellular redox states through electron transfer reactions, affecting signaling pathways involved in cell growth and apoptosis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-Cyano-3,5-difluorophenyl 4-butyl-benzoate, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Cyano-3,5-difluorophenyl 4-propyl-benzoatePropyl group instead of butylSimilar antimicrobial properties but lower potency
4-Cyano-3,5-difluorophenyl 4-(but-3-en-1-yl)benzoateContains a but-3-en-1-yl groupEnhanced reactivity but similar biological activity

The presence of the butyl group in 4-Cyano-3,5-difluorophenyl 4-butyl-benzoate contributes to its hydrophobic interactions, enhancing its bioavailability compared to other analogs .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL. This suggests potential use in developing new antimicrobial agents.
  • Cancer Cell Studies : In a recent investigation involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for 4-Cyano-3,5-difluorophenyl 4-butyl-benzoate, and how can reaction efficiency be optimized?

The synthesis typically involves esterification between 4-butyl-benzoic acid derivatives and 4-cyano-3,5-difluorophenol. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an active ester intermediate.
  • Nucleophilic substitution : React the activated acid with the fluorinated phenol under inert conditions (e.g., N₂ atmosphere) in anhydrous solvents like DMF or THF .
  • Purification : Column chromatography or recrystallization to isolate the product. Optimize yields by controlling stoichiometry (1.2:1 molar ratio of phenol to acid) and using catalytic DMAP (4-dimethylaminopyridine) to enhance reaction rates .

Q. What spectroscopic techniques are most effective for confirming the structure and purity of 4-Cyano-3,5-difluorophenyl 4-butyl-benzoate?

  • ¹⁹F NMR : Resolves fluorine environments at C-3 and C-5 positions; chemical shifts typically appear at δ -110 to -120 ppm for aromatic fluorines .
  • IR Spectroscopy : Confirms the presence of the cyano group (C≡N stretch at ~2220 cm⁻¹) and ester carbonyl (C=O stretch at ~1720 cm⁻¹) .
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]⁺ peak at m/z 331.1) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields when synthesizing fluorinated benzoate esters under varying catalytic conditions?

  • Systematic screening : Test catalysts (e.g., DMAP, HOBt), solvents (polar vs. nonpolar), and temperatures to identify optimal conditions. Use DOE (Design of Experiments) to assess interactions between variables.
  • Mechanistic studies : Employ ¹⁹F NMR to monitor intermediate formation and reaction progress. For example, track the disappearance of fluorophenol starting material (δ -115 ppm) .
  • Statistical analysis : Apply ANOVA to determine significant factors affecting yield. Contradictions in literature may arise from solvent purity or moisture levels, which can quench reactive intermediates .

Q. In the context of liquid crystal research, how does the introduction of cyano and fluorine substituents influence the mesomorphic properties of benzoate esters?

  • Polarity and dipole alignment : The cyano group enhances molecular dipole moments, promoting smectic phase formation. Fluorine substituents reduce intermolecular interactions, lowering phase transition temperatures.
  • Experimental validation :
  • DSC (Differential Scanning Calorimetry) : Measure clearing points (e.g., 120–150°C for smectic-to-isotropic transitions).
  • XRD : Analyze layer spacing in smectic phases to assess molecular packing .
    • Computational modeling : Use DFT to calculate dipole-dipole interactions and compare with experimental mesophase stability .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the thermal stability of fluorinated benzoate esters in different solvent systems?

  • Controlled degradation studies : Heat the compound in solvents (e.g., DMSO, toluene) at 80–100°C and monitor decomposition via HPLC. Fluorinated esters are prone to hydrolysis in polar aprotic solvents, which may explain stability discrepancies .
  • Isotopic labeling : Synthesize deuterated analogs (e.g., using 3,5-Difluorobenzoic-d₃ acid ) to track degradation pathways via mass spectrometry.

Application-Driven Methodologies

Q. What strategies are recommended for incorporating 4-Cyano-3,5-difluorophenyl 4-butyl-benzoate into photoactive materials?

  • UV/Vis studies : Characterize absorbance maxima (e.g., λₐᵦₛ ~270 nm due to π→π* transitions in the fluorophenyl group).
  • Photostability testing : Expose thin films to UV light (365 nm) and measure decomposition kinetics using FTIR .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyano-3,5-difluorophenyl 4-butyl-benzoate
Reactant of Route 2
Reactant of Route 2
4-Cyano-3,5-difluorophenyl 4-butyl-benzoate

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